molecular formula C13H27N3O2 B13647872 tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate

tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate

Cat. No.: B13647872
M. Wt: 257.37 g/mol
InChI Key: BKSDSLZUZYPMAO-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-aminoethyl)carbamate
  • N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate
  • tert-butyl N-(1-methylpiperidin-4-yl)carbamate

Uniqueness

Tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate is unique due to the presence of both the tert-butyl and 1-methylpiperidin-4-yl groups, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C13H27N3O2

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-(1-methylpiperidin-4-yl)carbamate

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16(10-7-14)11-5-8-15(4)9-6-11/h11H,5-10,14H2,1-4H3

InChI Key

BKSDSLZUZYPMAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)C1CCN(CC1)C

Origin of Product

United States

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